Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1-
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Overview
Description
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- is an organic copper salt with the molecular formula C60H64Cl13CuN12O8+. This compound is known for its light green crystalline solid appearance and has a certain solubility in water . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The preparation of Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- generally involves the following steps :
Preparation before reaction: An appropriate amount of 2-methylimidazole and cuprous chloride solution is prepared.
Mixing the reaction solution: 2-methylimidazole is dissolved in an appropriate amount of solvent, and cuprous chloride solution is added.
Crystallization Isolation: The resulting compound is allowed to crystallize by controlling the temperature and stirring time.
Chemical Reactions Analysis
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of copper ions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Catalysis: It acts as an effective catalyst in organic synthesis reactions, such as the addition reaction of olefins.
Scientific Research Applications
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis and application of dyes, such as organic light-emitting diode (OLED) dyes.
Mechanism of Action
The mechanism of action of Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- involves its broad-spectrum protectant and eradicant properties . It disrupts membrane function, making it effective against a wide range of fungal diseases affecting cereals, field crops, fruit, and other crops .
Comparison with Similar Compounds
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- can be compared with other similar compounds such as Prochloraz-CU, Prochloraz copper (II), and Prochloraz Copper Chloride . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness.
Properties
CAS No. |
156065-03-1 |
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Molecular Formula |
C60H64Cl14CuN12O8 |
Molecular Weight |
1641.1 g/mol |
IUPAC Name |
copper;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide;dichloride |
InChI |
InChI=1S/4C15H16Cl3N3O2.2ClH.Cu/c4*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h4*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
DWRNBBHJZHEQOQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
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